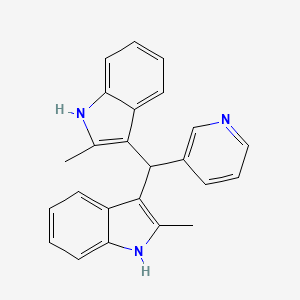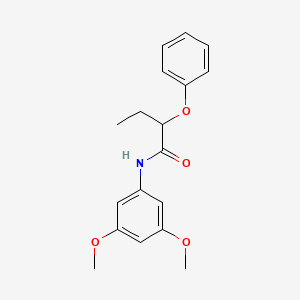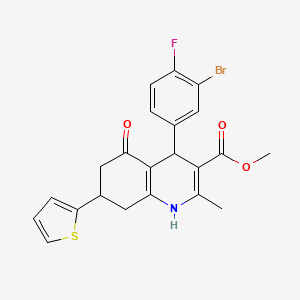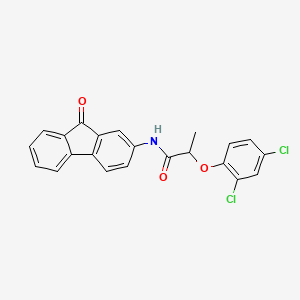![molecular formula C20H22N2O3 B4075211 (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075211.png)
(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone
Vue d'ensemble
Description
(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone, also known as MPPP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It is a potent stimulant drug that acts on the central nervous system and has been found to have potential therapeutic applications in scientific research. The synthesis method of MPPP involves several steps and is a complex process. In
Mécanisme D'action
The mechanism of action of (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone is not fully understood. It is believed to act on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. This results in increased alertness, concentration, and mood elevation. (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone has been found to have several biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin, which results in increased alertness, concentration, and mood elevation. (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone also inhibits the reuptake of these neurotransmitters, which prolongs their effects. However, (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone has been found to have neurotoxic effects on dopaminergic neurons in the brain, which can lead to Parkinson's disease-like symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone has several advantages for lab experiments. It is a potent stimulant drug that can be used to study the effects of dopamine, norepinephrine, and serotonin on the central nervous system. (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone can also be used to study the effects of stimulant drugs on Parkinson's disease-like symptoms. However, (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone has limitations for lab experiments. It is a synthetic compound that is difficult to synthesize and requires specialized equipment and expertise. (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone also has neurotoxic effects on dopaminergic neurons in the brain, which can limit its use in certain studies.
Orientations Futures
For the study of (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone include the development of neuroprotective agents, the study of other neurotransmitters, and the development of new drugs for the treatment of ADHD and drug addiction.
Applications De Recherche Scientifique
(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone has been found to have potential therapeutic applications in scientific research. It has been studied for its effects on the central nervous system and has been found to have stimulant properties. (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone has been used in studies on Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
(4-methylphenyl)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-3-5-16(6-4-14)20(23)17-7-8-18(19(13-17)22(24)25)21-11-9-15(2)10-12-21/h3-8,13,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWMWLRMVGWNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4075159.png)
![4-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-2,6-dimethylmorpholine oxalate](/img/structure/B4075161.png)
![4-benzyl-3-(4-methoxyphenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075171.png)

![1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4075187.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4075198.png)
![N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4075205.png)
![N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075216.png)
![1-[4-(4-bromo-2-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4075224.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate](/img/structure/B4075237.png)

